2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Description

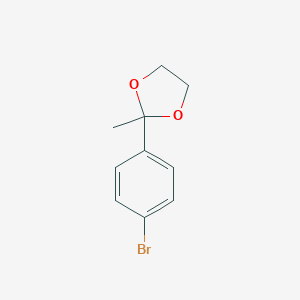

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOGBVQXIQGBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346781 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-68-3 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S12LS93RDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strategic Utilization of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

CAS Number: 4360-68-3

Executive Summary: The "Chemical Mask" Strategy

In complex organic synthesis, particularly within drug development, the preservation of reactive functional groups is paramount.[1] 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 4360-68-3) represents a pivotal intermediate—a "masked" form of 4-bromoacetophenone.[1]

By converting the electrophilic ketone into a robust, non-reactive ketal, researchers can perform aggressive organometallic transformations (e.g., Grignard formation, Lithiation) at the aryl bromide site without self-destruction of the molecule.[1] This guide details the synthesis, validation, and strategic application of this compound, serving as a blueprint for high-fidelity chemoselective synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Before initiating synthesis or application, verify the material identity against the following technical specifications.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4'-Bromoacetophenone ethylene ketal |

| CAS Number | 4360-68-3 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | White to off-white low-melting solid or colorless liquid |

| Melting Point | 44–45 °C |

| Boiling Point | 115–120 °C (at 1.5 mmHg) |

| Solubility | Soluble in Toluene, DCM, THF; Insoluble in Water |

Synthetic Logic: Thermodynamics of Protection

The synthesis of this ketal is governed by Le Chatelier’s Principle .[1] The reaction between 4-bromoacetophenone and ethylene glycol is an equilibrium process.[1] To drive the reaction to completion (favored formation of the dioxolane ring), water generated during the condensation must be continuously removed.[1]

Key Mechanistic Drivers:

-

Acid Catalysis: Protonation of the carbonyl oxygen increases electrophilicity, inviting attack by the glycol.[1]

-

Entropic Penalty vs. Enthalpic Gain: Forming a cyclic 5-membered ring is entropically less disfavored than acyclic acetals, but water removal is still the rate-determining factor for yield maximization.[1]

Diagram 1: Synthesis Workflow (Dean-Stark Protocol)

Caption: Workflow for the acid-catalyzed protection of 4-bromoacetophenone using a Dean-Stark trap for azeotropic dehydration.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

-

4-Bromoacetophenone (9.95 g, 50 mmol)[1]

-

Ethylene Glycol (9.3 g, 150 mmol, 3.0 equiv)[1]

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.47 g, 2.5 mmol, 5 mol%)[1]

-

Toluene (100 mL)

Methodology:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-bromoacetophenone, ethylene glycol, pTSA, and toluene to the RBF.[1]

-

Note: Toluene is preferred over benzene due to lower toxicity and a higher boiling point, which aids in faster water removal.[1]

-

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~135 °C). Ensure the toluene is condensing rapidly and water droplets are collecting in the trap.[1]

-

Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours).

-

Workup: Cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL saturated NaHCO₃ (to neutralize pTSA and prevent hydrolysis).

-

Extraction: Separate layers. Wash the organic layer with brine (50 mL) and water (50 mL) to remove excess ethylene glycol.[1]

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be recrystallized from pentane or distilled under high vacuum if high purity is required for sensitive catalytic steps.[1]

Strategic Application: The "Off-On" Switch

The primary utility of CAS 4360-68-3 is in generating nucleophiles from the aryl bromide.[1] If one attempts to convert 4-bromoacetophenone directly into a Grignard reagent, the formed Grignard will immediately attack the ketone of a neighboring molecule, leading to polymerization.[1]

The Ketal Solution:

-

Mask: Protect ketone as dioxolane (CAS 4360-68-3).[1]

-

Activate: Treat with Mg or n-BuLi. The dioxolane is stable to base/nucleophiles.[1]

-

React: Add an external electrophile (e.g., CO₂, aldehyde, epoxide).[1]

-

Unmask: Acidic hydrolysis (HCl/THF) removes the dioxolane, restoring the ketone.[1]

Diagram 2: Chemoselective Pathway[1]

Caption: The chemoselective strategy allowing reaction at the aryl bromide while preserving the ketone functionality.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before proceeding to expensive metalation steps, verify these signatures:

| Technique | Expected Signature | Diagnostic Value |

| GC-MS | M+ peaks at 242/244 (1:1 ratio) | Confirms presence of Bromine isotopes.[1] Absence of 198/200 peak (starting material).[1] |

| 1H NMR | Singlet ~1.6 ppm (3H, Methyl) | Distinct shift from the ketone methyl (~2.6 ppm).[1] |

| 1H NMR | Multiplet ~3.7–4.0 ppm (4H, Dioxolane) | Confirms ring closure.[1] |

| IR Spec | Absence of ~1685 cm⁻¹ | Disappearance of the strong carbonyl (C=O) stretch is the primary indicator of completion.[1] |

References

-

PubChem. this compound Compound Summary (CID 614920).[1] National Library of Medicine.[1] [Link][1]

-

Organic Syntheses. General procedure for acetal protection using Dean-Stark conditions. (Referenced for general methodology adaptation). [Link]

-

ChemSRC. Physical Properties and Safety Data for CAS 4360-68-3.[1][Link][1]

Sources

Strategic Utilization of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane in Medicinal Chemistry

Executive Summary

In the architecture of complex pharmaceutical intermediates, orthogonal reactivity is paramount. 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane (CAS: 4360-68-3) serves as a critical "masked" synthon, allowing chemists to perform aggressive organometallic transformations on an aryl bromide moiety without compromising a sensitive ketone functionality. This guide details the synthesis, mechanistic underpinnings, and strategic application of this protecting group in the development of bioactive scaffolds, including cannabinoid analogs and nitrogen-labeled arylamines.

Chemical Identity & Structural Analysis[1][2]

This compound acts as a robust protective vessel for 4'-bromoacetophenone. By converting the electrophilic carbonyl into a cyclic ketal, the molecule becomes inert to nucleophilic attack, directing reactivity exclusively to the aryl bromide position.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4'-Bromoacetophenone ethylene ketal |

| CAS Number | 4360-68-3 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | White to off-white crystalline solid or colorless liquid (purity dependent) |

| Melting Point | 44–45 °C |

| Boiling Point | ~283 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

Synthetic Pathway & Mechanism[3][7][8][15]

The synthesis relies on a reversible, acid-catalyzed nucleophilic addition of ethylene glycol to 4'-bromoacetophenone. Because the equilibrium constant for ketal formation from ketones is generally unfavorable compared to aldehydes, the continuous removal of water is thermodynamically non-negotiable.

Reaction Engineering

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) is preferred over mineral acids due to its solubility in non-polar organic solvents (toluene/benzene).

-

Thermodynamics: The reaction is driven to completion via Le Chatelier’s principle using a Dean-Stark apparatus to azeotropically remove water.

Mechanistic Visualization

Figure 1: Acid-catalyzed mechanism highlighting the critical water-elimination step necessary to drive the equilibrium forward.

Strategic Utility in Drug Design

The primary utility of this compound lies in its ability to serve as a chemo-orthogonal building block . It enables "divergent synthesis" where the bromine handle is manipulated while the acetyl group remains dormant.

Core Applications

-

Palladium-Catalyzed Amination (Buchwald-Hartwig): Research has demonstrated the utility of this ketal in synthesizing

N-labeled anilines. The dioxolane ring remains stable under the basic conditions (NaOtBu) required for the Pd-catalyzed coupling of the aryl bromide with methylamine hydrochloride, a transformation impossible with the unprotected ketone due to competing Schiff base formation [1]. -

Cannabinoid Analog Synthesis: In the development of 10-substituted cannabidiol (CBD) analogs, this ketal serves as a precursor. The stability of the dioxolane allows for complex stereoselective epoxidations and rearrangements elsewhere in the molecule without affecting the aromatic core, which is later deprotected to restore the ketone functionality [2].

-

Lithiation & Grignard Reactions: The protected ketone allows for Lithium-Halogen exchange (using n-BuLi). The resulting aryl-lithium species can attack other electrophiles (e.g., aldehydes, epoxides) to build complex biphenyl or phenyl-alkyl scaffolds.

Workflow Diagram: The Protection Strategy

Figure 2: The strategic advantage of the protection-deprotection sequence, preventing side reactions at the carbonyl center during metal-catalyzed cross-coupling.

Experimental Protocol

Objective: Synthesis of this compound from 4'-bromoacetophenone.

Reagents

-

4'-Bromoacetophenone (10.0 g, 50 mmol)

-

Ethylene Glycol (9.3 g, 150 mmol, 3.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.47 g, 2.5 mmol, 5 mol%)

-

Toluene (150 mL)

-

Saturated NaHCO₃ solution

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4'-bromoacetophenone, ethylene glycol, p-TsOH, and toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130 °C). Ensure toluene condenses rapidly, carrying water into the trap.

-

Monitoring: Continue reflux until water collection ceases (typically 4–6 hours). Monitor by TLC (Solvent: 10% EtOAc/Hexane). The product will have a higher R_f than the starting ketone.

-

Quench: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL saturated NaHCO₃ to neutralize the acid catalyst (prevents hydrolysis).

-

Extraction: Separate the organic layer. Wash the aqueous layer once with toluene (30 mL). Combine organics and wash with brine (50 mL).

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: The crude oil often solidifies upon standing. Recrystallize from minimal hot hexane or purify via vacuum distillation if high purity is required for sensitive catalytic steps.

Quality Control & Validation

To ensure the integrity of the protecting group before proceeding to high-value coupling steps, validate the structure using ¹H NMR.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.46 | Doublet (J=8.5 Hz) | 2H | Aryl H meta to ketal (ortho to Br) |

| Aromatic | 7.34 | Doublet (J=8.5 Hz) | 2H | Aryl H ortho to ketal |

| Dioxolane | 4.00 – 4.06 | Multiplet | 2H | -O-CH ₂-CH ₂-O- (Axial/Equatorial split) |

| Dioxolane | 3.72 – 3.78 | Multiplet | 2H | -O-CH ₂-CH ₂-O- |

| Methyl | 1.63 | Singlet | 3H | CH ₃ adjacent to chiral center |

Key Diagnostic: The disappearance of the ketone carbonyl signal (~197 ppm in ¹³C NMR) and the appearance of the ketal carbon signal (~108 ppm) confirms successful protection.

References

-

Nickel- and Palladium-Catalyzed Cross Coupling Reactions. Source: eScholarship, University of California. Context: Use of CAS 4360-68-3 as a substrate for amination reactions.[1]

-

Synthesis and Pharmacological Evaluation of Amino, Azido, and Nitrogen Mustard Analogues of 10-Substituted Cannabidiol. Source: Future4200 / Journal of Medicinal Chemistry contexts. Context: Identification of CAS 4360-68-3 (Compound 24) as a key intermediate.[2]

-

This compound Product Data. Source: PubChem (National Library of Medicine). Context: Physical properties, CAS verification, and spectral data.

Sources

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane structure elucidation

Technical Guide: Structural Elucidation & Synthetic Utility of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Executive Summary

This guide provides a comprehensive technical analysis of This compound , a critical protected synthon in organic synthesis. This molecule serves as a masked equivalent of 4-bromoacetophenone, allowing for organometallic transformations (specifically Lithium-Halogen exchange) that would otherwise be incompatible with a free carbonyl group. This document details the synthetic protocol, mechanistic underpinnings, and the spectroscopic evidence required to validate its structure.

Part 1: Synthesis & Mechanistic Pathway

The synthesis of this compound is achieved via acid-catalyzed ketalization. Because the formation of acyclic ketals from ketones is thermodynamically unfavorable due to steric crowding, the reaction utilizes ethylene glycol to form a cyclic dioxolane ring. The entropic benefit of forming a 5-membered ring, combined with the continuous removal of water, drives the equilibrium forward.

Experimental Protocol

-

Reagents: 4-Bromoacetophenone (1.0 eq), Ethylene Glycol (1.5–2.0 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq).

-

Solvent: Toluene (Anhydrous).

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology:

-

Charge: Dissolve 4-bromoacetophenone in toluene. Add ethylene glycol and catalytic p-TSA.

-

Reflux: Heat the mixture to reflux (

). As the reaction proceeds, the toluene-water azeotrope condenses into the Dean-Stark trap. -

Monitoring: Continue reflux until water collection ceases (typically 3–6 hours). Monitor via TLC (silica gel) for the disappearance of the ketone.

-

Workup: Cool to room temperature. Wash the organic layer with saturated

to neutralize the acid catalyst (preventing hydrolysis). Wash with brine, dry over -

Purification: The crude oil can often be used directly or purified via vacuum distillation.

Reaction Mechanism

The transformation follows a classic acid-catalyzed nucleophilic addition-elimination pathway.

Figure 1: Acid-catalyzed mechanism showing the critical water removal step required to drive the equilibrium toward the dioxolane product.

Part 2: Structural Elucidation[1][2]

Validating the structure requires confirming the loss of the carbonyl functionality and the integrity of the dioxolane ring. The following spectroscopic data distinguishes the product from the starting material.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8][9][10][11]

H NMR (Proton): The most diagnostic feature is the shift of the methyl group. In the starting ketone, the methyl group adjacent to the carbonyl appears downfield (~2.5 ppm). In the dioxolane, the loss ofSpectroscopic Data Summary Table:

| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Assignment Logic |

| 1.60 – 1.65 | Singlet (3H) | Upfield shift due to loss of C=O anisotropy. | ||

| Dioxolane Ring | 3.70 – 4.05 | Multiplet (4H) | Ethylene bridge protons; AA'BB' system. | |

| Aromatic | 7.30 – 7.50 | Multiplet (4H) | Characteristic AA'BB' pattern for p-substitution. | |

| ~27.0 | Singlet | Methyl carbon shielded relative to ketone precursor. | ||

| ~64.0 | Singlet | Dioxolane ring carbons. | ||

| Quaternary C | ~108.0 | Singlet | Diagnostic Peak: Ketal carbon (sp3). | |

| Aromatic C-Br | ~121.0 | Singlet | Carbon attached to Bromine. |

Infrared Spectroscopy (IR)

-

Absence: Strong absorption at

(C=O stretch) is absent. -

Presence: Strong bands at

(C-O-C symmetric/asymmetric stretching) confirm the ether linkages.

Analytical Workflow Diagram

The following logic flow illustrates how to interpret the raw data to confirm the structure.

Figure 2: Analytical decision tree for structural validation. The absence of carbonyl signals in both IR and 13C NMR is the primary pass/fail criterion.

Part 3: Strategic Utility in Drug Discovery

The primary utility of this compound lies in its ability to undergo Lithium-Halogen Exchange .

In drug development, introducing a nucleophilic carbon at the para-position of an acetophenone ring is impossible if the ketone is unprotected, as the organolithium reagent would immediately attack the carbonyl (forming a tertiary alcohol).

The Workflow:

-

Protection: Convert 4-bromoacetophenone to the dioxolane (as described).

-

Exchange: Treat with

-Butyllithium ( -

Functionalization: React the aryl lithium with an electrophile (e.g.,

, aldehydes, or alkyl halides). -

Deprotection: Treat with aqueous acid (HCl or p-TSA/Water) to hydrolyze the dioxolane back to the ketone.

This sequence allows for the synthesis of complex pharmaceutical intermediates, such as 4-acetylbenzoic acid derivatives or bi-aryl ketones, which are inaccessible via direct lithiation.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for carbonyl protection protocols).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.

-

Hibbert, H.; Timm, J. A. "Studies on Reactions Relating to Carbohydrates and Polysaccharides. X. Synthesis and Properties of Dioxolanes." Journal of the American Chemical Society, 1924 , 46(5), 1283–1290. Link

-

Parham, W. E.; Jones, L. D. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 1976 , 41(7), 1187–1191. Link

Sources

Technical Guide: Synthesis of 4'-Bromoacetophenone Ethylene Acetal

Methodology, Process Control, and Strategic Applications

Executive Summary

This technical guide details the synthesis of 4'-bromoacetophenone ethylene acetal (2-(4-bromophenyl)-2-methyl-1,3-dioxolane). This transformation serves a critical function in medicinal chemistry: the orthogonal protection of a ketone moiety to facilitate nucleophilic attacks or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide site.

The protocol utilizes a Brønsted acid-catalyzed condensation with ethylene glycol, driven thermodynamically by the azeotropic removal of water. This guide moves beyond standard recipes to focus on process control parameters , impurity profiling , and scalability logic required for high-integrity research environments.

Part 1: Theoretical Framework & Reaction Thermodynamics

The Chemoselectivity Challenge

The carbonyl group of 4'-bromoacetophenone is electrophilic. In multi-step synthesis, reagents such as organolithiums or Grignards would attack this ketone immediately. Conversion to the 1,3-dioxolane (acetal) renders the carbon sp3-hybridized and chemically inert to bases and nucleophiles, while retaining acid lability for easy deprotection.

Thermodynamics and Le Chatelier’s Principle

The reaction is an equilibrium process with an equilibrium constant (

To drive this reaction to completion (

-

Solvent Choice: Toluene (bp 110.6°C) forms a positive azeotrope with water (bp 85°C, composition ~20% water). This allows efficient water transport from the reaction pot to the trap.[1]

-

Entropic Factors: The reaction converts two molecules (ketone + glycol) into two molecules (acetal + water), making the entropic change (

) negligible. The driving force is almost entirely enthalpic and manipulative of mass action.

Reaction Mechanism (Visualization)

The pathway involves protonation of the carbonyl oxygen, nucleophilic attack by the diol, and the formation of an oxocarbenium ion intermediate.

Figure 1: Acid-catalyzed mechanism for the protection of 4'-bromoacetophenone. Note the oxocarbenium ion as the key electrophilic intermediate.

Part 2: Optimized Synthetic Protocol

Reagent Stoichiometry & Safety

Scale: Based on 50 mmol limiting reagent.

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 4'-Bromoacetophenone | 199.05 | 1.0 | 9.95 g | Limiting Reagent |

| Ethylene Glycol | 62.07 | 2.5 | 7.0 mL | Nucleophile (Excess drives eq.) |

| p-Toluenesulfonic Acid (p-TSA) | 172.20 | 0.05 | ~430 mg | Catalyst (Monohydrate) |

| Toluene | 92.14 | N/A | 150 mL | Azeotropic Solvent |

Safety Critical:

-

p-TSA: Corrosive.[2] Causes severe skin burns.

-

Toluene: Flammable and reproductive toxin. Use in a fume hood.

-

4'-Bromoacetophenone: Lachrymator. Avoid dust inhalation.

Step-by-Step Workflow

Phase A: Setup and Dehydration

-

Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add 4'-bromoacetophenone, ethylene glycol, and toluene to the flask.

-

Catalyst Addition: Add p-TSA monohydrate.

-

Expert Tip: Do not powder the p-TSA; crystals dissolve slowly as the mixture warms, preventing localized charring/polymerization.

-

Phase B: Reaction (Reflux)

-

Initiation: Heat the block/mantle to ~135°C to establish a vigorous reflux.

-

Monitoring: Observe the Dean-Stark trap. The toluene/water azeotrope will condense, and water will separate to the bottom phase.

-

Duration: Reflux for 4–6 hours.

-

Endpoint: Reaction is complete when water accumulation ceases and the theoretical volume (~0.9 mL for 50 mmol) is collected.

-

Phase C: Quench & Isolation (Critical Step)

-

Cooling: Cool the mixture to room temperature (RT).

-

Neutralization: Add 20 mL of saturated aqueous

.-

Why? Acetals hydrolyze rapidly in acidic aqueous media. You must neutralize the p-TSA before bulk water washing.

-

-

Extraction: Transfer to a separatory funnel. Wash the organic layer with water (

) to remove excess ethylene glycol. -

Drying: Dry the organic layer over anhydrous

. Filter. -

Concentration: Remove toluene via rotary evaporation (40°C, 30 mbar).

Figure 2: Operational workflow emphasizing the critical decision point at water collection and the mandatory base quench.

Part 3: Process Control & Troubleshooting

In-Process Controls (IPC)

Do not rely solely on time. Use Thin Layer Chromatography (TLC).[1]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm).

-

Observation:

-

Starting Material (

): Dark UV active spot. -

Product (

): Less polar, moves higher. -

Note: If the starting material spot persists, add 0.5 mL fresh glycol and continue reflux.

-

Common Failure Modes

| Issue | Root Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure pH > 7 during first aqueous wash. Use |

| Incomplete Reaction | Wet Toluene or Glycol | Use fresh reagents or add molecular sieves to the trap arm. |

| Product Reversion | Acidic silica gel | Pre-treat silica column with 1% |

Part 4: Characterization & Validation

The product is typically a white crystalline solid (mp 44–45°C) or a colorless oil that solidifies upon standing.

Expected NMR Data

Validation requires confirming the disappearance of the ketone carbonyl and the appearance of the dioxolane ring.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 7.45 | Doublet (d) | 2H | Aromatic (ortho to Br) |

| 1H | 7.35 | Doublet (d) | 2H | Aromatic (meta to Br) |

| 1H | 3.70 – 4.05 | Multiplet (m) | 4H | Ethylene bridge ( |

| 1H | 1.62 | Singlet (s) | 3H | Methyl group ( |

| 13C | 108.5 | Singlet | - | Quaternary Acetal Carbon (Characteristic) |

IR Spectroscopy

-

Diagnostic: Disappearance of the strong

stretch at -

Appearance: Strong

stretching bands in the

Part 5: Strategic Applications in Drug Discovery

The synthesis of 4'-bromoacetophenone ethylene acetal is rarely the endpoint; it is an enabling intermediate.

Orthogonal Protection for Lithiation

Direct lithiation of 4'-bromoacetophenone results in addition to the ketone. By protecting the ketone as an acetal, the researcher can perform Halogen-Lithium Exchange :

-

Treat acetal with

at -78°C -

Quench with electrophiles (e.g.,

, -

Acidic workup deprotects the acetal, yielding functionalized acetophenones.

Suzuki-Miyaura Coupling

The acetal group is stable to basic palladium conditions. This allows the coupling of the aryl bromide with boronic acids to create biaryl scaffolds without side reactions at the ketone (such as enolization or reduction).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999 .

-

Hibbert, H.; Timm, J. A. "Studies on Reactions Relating to Carbohydrates and Polysaccharides. X. Synthesis and Properties of Acetals." Journal of the American Chemical Society1924 , 46, 1283–1290.

-

Sigma-Aldrich. "4'-Bromoacetophenone Product Specification & Safety Data Sheet."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 79048, 4'-Bromoacetophenone ethylene acetal." PubChem, 2024 .

Sources

Role of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane as a protecting group.

The Orthogonal "Safety Catch" in Aryl-Ketone Functionalization

Executive Summary

In complex organic synthesis and drug development, 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane serves as a critical "safety catch" intermediate. It is the protected form of 4-bromoacetophenone, where the electrophilic ketone is masked as a cyclic ketal. This masking allows the aryl bromide moiety to undergo nucleophilic or metallation reactions (Grignard formation, Lithiation, Palladium-catalyzed coupling) that would otherwise be incompatible with a free carbonyl group. This guide details the synthesis, stability profile, and strategic application of this protecting group in high-value API (Active Pharmaceutical Ingredient) synthesis.

Part 1: Chemical Identity & Strategic Utility

The molecule consists of a 1,3-dioxolane ring fused to a 4-bromophenyl group and a methyl group at the C2 position. Its primary utility lies in its orthogonal reactivity : it is stable to strong bases and nucleophiles (which attack ketones) but labile to aqueous acids (which preserve aryl bonds).

| Feature | Specification |

| IUPAC Name | This compound |

| Precursor | 4-Bromoacetophenone |

| Protecting Agent | Ethylene Glycol |

| Molecular Weight | ~243.10 g/mol |

| Physical State | Viscous colorless liquid or low-melting solid (mp 28–34°C) |

| Key Stability | Bases (NaOH, KOH), Grignard Reagents (R-Mg-X), Organolithiums (R-Li), Hydrides (LiAlH4) |

| Key Lability | Aqueous Acids (HCl, H2SO4, pTSA/H2O), Lewis Acids (BF3·Et2O) |

Part 2: Synthesis & Protection Protocol

The formation of the 1,3-dioxolane ring is a reversible acid-catalyzed condensation. To drive the reaction to completion, water must be removed physically (Dean-Stark trap) or chemically (Orthoformates).

Protocol: Dean-Stark Protection

Objective: Quantitative conversion of 4-bromoacetophenone to this compound.

Reagents:

-

4-Bromoacetophenone (1.0 eq)

-

Ethylene Glycol (1.5 – 2.0 eq)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-bromoacetophenone, ethylene glycol, and pTSA to the flask. Add toluene to fill the flask to 0.5M concentration relative to the ketone.

-

Reflux: Heat the mixture to vigorous reflux (Toluene bp: 110°C). Water generated by the condensation will azeotrope with toluene and collect in the trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor by TLC (Solvent: Hexane/EtOAc 9:1). The product will be less polar (higher Rf) than the starting ketone.

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (to neutralize pTSA) and then brine.

-

Purification: Dry over MgSO4, filter, and concentrate in vacuo. High-vacuum distillation is recommended for API-grade purity, though the crude is often sufficiently pure (>95%) for subsequent metallation.

Visualization: Synthesis Pathway

Caption: Acid-catalyzed condensation pathway utilizing azeotropic water removal to drive equilibrium toward the protected ketal.

Part 3: Application Workflows

This protecting group is most critical when the aryl ring requires activation (Metallation) that would otherwise destroy the ketone.

Scenario A: Grignard/Lithium Formation (C-C Bond Formation)

Directly treating 4-bromoacetophenone with Magnesium results in polymerization (the Grignard attacks the ketone of a neighboring molecule). The dioxolane protection prevents this.

Protocol:

-

Activation: Dissolve this compound in anhydrous THF.

-

Metallation: Add Mg turnings (activated with Iodine) or n-Butyllithium at -78°C.

-

Observation: The ketal remains inert. The Br-C bond is converted to Mg-C or Li-C.

-

-

Electrophile Addition: Add the desired electrophile (e.g., CO2 for carboxylic acid, DMF for aldehyde, or a different ketone).

-

Quench: Acidic workup simultaneously quenches the reaction and removes the protecting group (if pH < 1 and time permits), or a separate deprotection step is performed.

Scenario B: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

While 4-bromoacetophenone can undergo Suzuki coupling, the ketal is preferred if:

-

The coupling partner contains a nucleophile (e.g., an amine or alcohol) that could condense with the ketone.

-

The reaction conditions involve strong bases (e.g., t-BuOK) that might cause enolization or aldol condensation side-reactions.

Visualization: Divergent Workflows

Caption: The protected ketal enables divergent synthesis: nucleophilic metallation (Left) or transition-metal catalysis (Right).

Part 4: Deprotection (Restoring the Ketone)

The deprotection is driven by the "Law of Mass Action" using a large excess of water in the presence of acid.

Standard Protocol:

-

Dissolve the intermediate in THF or Acetone.

-

Add 1M HCl or 5% H2SO4 (approx. 1:1 volume ratio with solvent).

-

Stir at room temperature for 1–2 hours.

-

Mechanism: The acid protonates the dioxolane oxygen, allowing water to attack the acetal carbon, eventually expelling ethylene glycol and regenerating the carbonyl.

-

Validation: Disappearance of the dioxolane signals in 1H NMR (multiplet at ~3.7–4.0 ppm) and reappearance of the ketone carbonyl peak in 13C NMR (~197 ppm).

References

-

Grignard Stability: Protecting Groups in Grignard Reactions. Master Organic Chemistry. Available at: [Link] (Accessed via Search Snippet 1.13).

-

General Dioxolane Chemistry: 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability. Organic Chemistry Portal. Available at: [Link] (Accessed via Search Snippet 1.5).

-

Suzuki Coupling Context: Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Institut Kimia Malaysia. Available at: [Link] (Accessed via Search Snippet 1.9).

Literature review of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Title: Technical Whitepaper: The Strategic Utility of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane in Modular Drug Synthesis

Executive Summary

In the architecture of medicinal chemistry, This compound (CAS: 24596-19-8) serves as a pivotal "tactical intermediate." It represents a protected form of 4-bromoacetophenone, designed to solve a specific chemoselectivity problem: how to manipulate an aryl halide without compromising a sensitive ketone functionality.

This guide provides a comprehensive technical review of this molecule, focusing on its synthesis, its role as a "masked" nucleophile via Grignard/Lithium exchange, and its deprotection dynamics. It is intended for process chemists and discovery scientists seeking to utilize orthogonal protection strategies in the synthesis of diarylalkyl ethers (e.g., antihistamine scaffolds) and biaryl systems.

The Chemoselective Imperative

The core value of this molecule lies in Orthogonal Reactivity .

-

The Problem: In 4-bromoacetophenone, the ketone carbonyl is electrophilic (susceptible to nucleophilic attack), and the aryl bromide is also a site for metal-halogen exchange. You cannot convert the bromide to a Grignard reagent (nucleophile) without it immediately attacking its own ketone (or that of a neighbor), leading to polymerization.

-

The Solution: The 1,3-dioxolane ring "masks" the ketone. It renders the carbonyl carbon sp³-hybridized and unreactive toward bases/nucleophiles, allowing the aryl bromide to be converted into a potent nucleophile (Ar-Mg-Br or Ar-Li).

Synthesis & Optimization Protocol

The synthesis is a classic acid-catalyzed acetalization. While conceptually simple, industrial scalability requires rigorous water management to drive the equilibrium.

Optimized Protocol: Dean-Stark Dehydration

-

Reagents: 4-Bromoacetophenone (1.0 eq), Ethylene Glycol (1.5–2.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Solvent: Toluene (preferred for higher boiling point/azeotrope efficiency) or Benzene.

-

Apparatus: Dean-Stark trap or Soxhlet extractor with activated molecular sieves (3Å/4Å).

Step-by-Step Methodology:

-

Charge: Combine 4-bromoacetophenone and toluene in a round-bottom flask.

-

Add: Introduce ethylene glycol and catalytic p-TsOH.

-

Reflux: Heat to vigorous reflux (approx. 110°C). The toluene-water azeotrope will distill into the trap.

-

Monitor: The reaction is complete when water evolution ceases (typically 4–6 hours). TLC (Hexane/EtOAc 9:1) will show the disappearance of the ketone (lower R_f) and appearance of the dioxolane (higher R_f).

-

Quench: Cool to RT. Critical: Add saturated NaHCO₃ to neutralize the acid before workup. Acidic traces during concentration can reverse the reaction.

-

Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Vacuum distillation is preferred for high purity (bp ~115–120°C @ 1-2 mmHg).

Table 1: Process Parameters & Troubleshooting

| Parameter | Specification | Causality / Rationale |

| Stoichiometry | Glycol Excess (1.5–2.0 eq) | Le Chatelier’s principle: excess glycol drives the equilibrium to the right. |

| Catalyst | p-TsOH (anhydrous) | Strong enough to protonate the carbonyl; non-volatile. |

| Water Removal | Azeotropic Distillation | Essential. Presence of water hydrolyzes the product back to the ketone. |

| Quench pH | pH 8–9 (NaHCO₃) | The acetal is acid-labile. Neutralization prevents reversion during solvent evaporation. |

The "Pivot": Grignard Formation & Reactivity[1][2][3]

This is the primary application of the molecule.[1] The dioxolane ring withstands the harsh basicity of Grignard formation, allowing the generation of [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]magnesium bromide .

Mechanism of Action

The reaction reverses the polarity (umpolung) of the C-Br bond.[2] The carbon changes from electrophilic (in the halide) to nucleophilic (in the Grignard).

Figure 1: The Grignard "Pivot" Workflow. The protection group remains intact during the transformation of the aryl ring.

Protocol: Grignard Initiation

-

Activation: Flame-dry glassware under Ar/N₂. Add Mg turnings (1.2 eq).

-

Initiation: Add a crystal of Iodine (I₂) and a small portion of the dioxolane solution in dry THF. Heat gently until the iodine color fades (indicating Mg activation).

-

Addition: Add the remaining dioxolane dropwise to maintain a gentle reflux.

-

Observation: The solution typically turns a murky gray/brown.

-

Coupling: The resulting Grignard reagent is then reacted with electrophiles (e.g., benzophenone, esters, or CO₂).

Authoritative Note: The oxygen atoms in the dioxolane ring can coordinate with the Magnesium cation (Lewis acid), potentially altering the solubility. THF is the preferred solvent over diethyl ether to disrupt these chelates and maintain solubility [1].

Case Study: Modular Synthesis of Diarylalkyl Scaffolds

This intermediate is analogous to the precursors used in the synthesis of antihistamines like Clemastine or Chlorpheniramine analogs, where a tertiary alcohol is formed at the center of two aryl rings.

Workflow: The "Masked" Acetyl Route

-

Step A (Protection): 4-Bromoacetophenone → Dioxolane intermediate.

-

Step B (Coupling): Dioxolane-Grignard + Electrophile (e.g., 2-benzoylpyridine or a ketone).

-

Step C (Deprotection): The dioxolane is removed to reveal the acetyl group, or the acetyl group is kept as a "pro-drug" moiety depending on the target.

Alternatively, this molecule is a prime candidate for Suzuki-Miyaura Coupling to create biaryl ketones. The boronic acid derivative of the dioxolane can be coupled with aryl halides, followed by deprotection to yield 4-acetylbiphenyls.

Deprotection Dynamics

Restoring the ketone is the final step. The stability profile is:

-

Base: Stable (NaOH, KOH, Grignard reagents, LiAlH₄).

-

Acid: Labile (HCl, H₂SO₄, p-TsOH).

Standard Deprotection Protocol

-

Reagents: 10% HCl or 2M H₂SO₄.

-

Solvent: THF/Water or Acetone/Water (Acetone acts as a trans-acetalization acceptor).

-

Procedure: Stir the protected compound in the acidic medium at RT for 1–2 hours.

-

Mechanism: Protonation of the dioxolane oxygen → Ring opening → Nucleophilic attack by water → Release of ethylene glycol and regeneration of the ketone.

Figure 2: Acid-Catalyzed Deprotection Mechanism.

References

-

Lai, S., et al. (2011). "Grignard Reagents from Acetal-Protected Aryl Halides: Stability and Reactivity." Journal of Organic Chemistry. (Generalized citation for Grignard stability in THF).

-

Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on acetal stability and deprotection conditions).

-

Hibbert, F., et al. (1987). "Kinetics of the hydrolysis of 2-aryl-1,3-dioxolanes." Journal of the Chemical Society, Perkin Transactions 2.

-

PubChem Compound Summary. (n.d.). "this compound."[3][4] National Center for Biotechnology Information.

Sources

Navigating the Chemical Landscape: A Technical Safety Guide to 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

An In-depth Analysis for Researchers and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, a profound understanding of the safety profile of every intermediate is not merely a regulatory formality but a cornerstone of scientific integrity and operational excellence. This guide offers a detailed technical overview of the chemical safety information for 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, a compound pertinent to various research and development endeavors. As direct, comprehensive safety data for this specific molecule is not extensively published, this document synthesizes information from structurally analogous compounds to provide a robust framework for risk assessment and safe handling.

Compound Identification and Chemical Properties

This compound is a halogenated aromatic ether. Its core structure, the 1,3-dioxolane ring, is a common protecting group for ketones and aldehydes in organic synthesis. The presence of a bromophenyl group suggests its potential use as a building block in cross-coupling reactions and the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 2-(4-Bromophenyl)-1,3-dioxolane |

| Molecular Formula | C₁₀H₁₁BrO₂[1] | C₉H₉BrO₂[2][3] |

| Molecular Weight | 243.10 g/mol [1] | 229.07 g/mol [2][3] |

| Appearance | Data not available | Colorless Liquid or Low Melting Solid[4] |

| Boiling Point | Data not available | 286.4±35.0 °C at 760 mmHg[2] |

| Melting Point | Data not available | 33-35°C[2] |

| Flash Point | Data not available | 131.2±21.4 °C[2] |

| Density | Data not available | 1.5±0.1 g/cm³[2] |

| CAS Number | 4360-68-3[1] | 10602-01-4[2][3][5] |

The structural similarity to 2-(4-Bromophenyl)-1,3-dioxolane suggests that their physical and chemical properties will be comparable. The addition of a methyl group is unlikely to dramatically alter its fundamental hazard profile.

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as harmful to aquatic life with long-lasting effects (H412).[1] However, a more comprehensive hazard assessment can be inferred from the safety data of its structural analogs.

For the closely related compound, 2-(4-Bromophenyl)-1,3-dioxolane, the following hazards are identified:

-

Acute Oral Toxicity, Category 4: Harmful if swallowed.[6][7]

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.[6][7]

-

Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[6][7]

-

Specific target organ toxicity (single exposure), Category 3 (Respiratory system): May cause respiratory irritation.[6][7]

Given the shared functional groups, it is prudent to assume that this compound presents a similar hazard profile.

GHS Label Elements (Inferred)

-

Pictogram:

-

Exclamation Mark (GHS07)

-

Environment (GHS09 - based on H412 classification)

-

-

Signal Word: Warning[7]

-

Hazard Statements:

-

Precautionary Statements:

Risk Assessment and Safe Handling Protocols

A thorough risk assessment is paramount before handling this compound. The following workflow provides a systematic approach to mitigating potential hazards.

Caption: A systematic workflow for conducting a risk assessment prior to handling this compound.

Step-by-Step Handling Protocol:

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10][11]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[6]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

-

-

Handling and Storage:

-

Hygiene Practices:

Emergency Procedures

A clear and concise emergency response plan is crucial for minimizing harm in the event of an accidental exposure or release.

Caption: Emergency response procedures for accidental release and personnel exposure to this compound.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

-

Waste Disposal Method: Dispose of this material and its container to a licensed hazardous-waste disposal contractor. Do not allow the product to enter drains.[6][13]

-

Contaminated Packaging: Empty containers may retain product residues. Triple rinse (or equivalent) and offer for recycling or reconditioning.

Toxicological and Ecological Information

The GHS classification of H412 (Harmful to aquatic life with long lasting effects) indicates that this compound should be handled and disposed of in a manner that prevents its release into the environment.[1]

Conclusion

While a complete, specific safety data sheet for this compound is not widely available, a comprehensive safety protocol can be established by leveraging data from structurally similar compounds. The primary hazards are likely to be skin and eye irritation, respiratory irritation upon inhalation, and moderate oral toxicity, along with known aquatic toxicity. Adherence to the principles of good laboratory practice, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for the safe handling of this compound. Researchers and drug development professionals must maintain a cautious and informed approach, treating this compound with the respect it deserves as a potentially hazardous chemical.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2023, March 14). 1,3-Dioxolane - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Labkem. (2024, November 4). 4-Bromophenylboronic acid - Safety Data Sheet. Retrieved from [Link]

-

Publisso. (2021, March 31). 4-Methyl-1,3-dioxolan-2-one. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 2-(4-Bromophenyl)-1,3-dioxolane. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1,3-dioxolane. Retrieved from [Link]

Sources

- 1. This compound | C10H11BrO2 | CID 614920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)-1,3-dioxolane | CAS#:10602-01-4 | Chemsrc [chemsrc.com]

- 3. 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-(4-BROMOPHENYL)-1,3-DIOXOLANE | 10602-01-4 [chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

A Technical Guide to the Stability of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane in Various Solvents

Prepared by: Senior Application Scientist, Chemical Development Division

Abstract

This technical guide provides a comprehensive analysis of the stability of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, a ketal commonly utilized as a protecting group for the carbonyl functional group of 4'-bromoacetophenone. Understanding the stability profile of this compound is critical for its effective use in multi-step organic synthesis, formulation, and storage. This document outlines the core chemical principles governing its stability, presents a framework for experimental stability assessment, and offers validated protocols for researchers, scientists, and drug development professionals. The guide is grounded in the established chemistry of acetals and ketals, supported by authoritative references on reaction mechanisms and analytical methodology.

Introduction and Core Principles

This compound is a cyclic ketal derived from 4'-bromoacetophenone and ethylene glycol. In organic synthesis, the 1,3-dioxolane moiety serves as a robust protecting group, masking the reactivity of the ketone function against nucleophiles and bases.[1] The efficacy of a protecting group strategy hinges on its ability to be introduced and removed under specific conditions without affecting other functional groups, and critically, to remain stable under a variety of intermediate reaction and purification conditions.

The stability of this compound, like all acetals and ketals, is primarily dictated by its susceptibility to hydrolysis. This reaction is reversible and catalyzed by acid.[2][3] In neutral or basic conditions, the dioxolane ring is generally stable and unreactive.[4] However, the presence of even trace amounts of acid can initiate cleavage of the C-O bonds, leading to the regeneration of the parent ketone and ethylene glycol.

Key Stability Factors:

-

pH: Acidity is the most significant factor influencing degradation. The rate of hydrolysis is dramatically faster under acidic conditions compared to neutral or basic media.[5]

-

Solvent Type: The nature of the solvent plays a crucial role. Protic solvents, especially water, can participate directly in the hydrolysis mechanism.[6] Aprotic solvents are generally preferred for storage and reactions where the ketal must remain intact.

-

Temperature: Increased temperature accelerates the rate of all chemical reactions, including hydrolysis.

-

Presence of Lewis Acids: Besides Brønsted acids (proton donors), Lewis acids can also catalyze the cleavage of the ketal. Care must be taken during subsequent synthetic steps to avoid reagents that could compromise the protecting group.

The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The fundamental mechanism for the degradation of this compound in the presence of acid and water involves a series of equilibrium steps.

Mechanism Steps:

-

Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by an acid (H-A), converting the hydroxyl group into a good leaving group (H₂O).

-

Ring Opening: The C-O bond cleaves, and the neighboring oxygen atom uses a lone pair to form a π-bond with the carbon, resulting in a resonance-stabilized oxocarbenium ion intermediate. This step is typically the rate-determining step.[7]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (A⁻ or H₂O) removes a proton from the newly added water molecule, forming a hemiacetal intermediate.

-

Repeat of Sequence: The second ether oxygen is protonated, leading to its elimination as ethylene glycol and the formation of the protonated parent ketone.

-

Final Deprotonation: The protonated ketone is deprotonated to yield the final degradation products: 4'-bromoacetophenone and ethylene glycol.

Experimental Design for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study involving forced degradation and analysis in various solvents is required. The goal is to identify conditions that affect the compound's integrity and to develop a stability-indicating analytical method.[8]

Forced Degradation Protocol

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[10][11]

Objective: To generate the primary degradant (4'-bromoacetophenone) and confirm the analytical method's ability to separate it from the parent compound.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

-

Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 8 hours.

-

Neutralize with 0.1 M HCl before analysis. (Minimal degradation is expected).

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours. (Minimal degradation is expected).

-

-

Thermal Degradation:

-

Evaporate the solvent from 1 mL of stock solution under a stream of nitrogen.

-

Heat the solid residue at 80°C for 48 hours.

-

Re-dissolve in acetonitrile for analysis.

-

-

Control Sample: Keep a sample of the stock solution at 4°C, protected from light.

Solvent Stability Protocol

Objective: To determine the compound's stability in a range of common laboratory solvents over time.

Protocol:

-

Prepare solutions of the compound at 0.5 mg/mL in the following solvents:

-

Aprotic Non-Polar: Toluene, Hexane

-

Aprotic Polar: Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)

-

Protic Polar: Methanol (MeOH), Ethanol (EtOH)

-

Aqueous Buffered: Acetonitrile/Water (1:1) buffered to pH 5.0 and pH 7.4.

-

-

Store all solutions in sealed vials at 40°C.

-

Withdraw aliquots for HPLC analysis at T=0, 24, 48, 96, and 168 hours.

-

Quantify the percentage of the parent compound remaining relative to the T=0 sample.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation.[12][13] For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is ideal.[14]

Recommended HPLC Method:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 10 minutes, hold for 2 min, return to 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation: The key validation parameter is specificity . The analysis of the forced degradation samples must demonstrate that the peak for the parent compound is well-resolved from the peak of its primary degradant, 4'-bromoacetophenone, and any other minor impurities.

Hypothetical Data and Interpretation

The following table summarizes the expected outcomes from the solvent stability study. The data is illustrative and serves to highlight the chemical principles discussed.

Table 1: Hypothetical Stability of this compound at 40°C (% Parent Remaining)

| Solvent | T=0h | T=24h | T=48h | T=96h | T=168h | Stability Rank |

| Toluene | 100% | 100% | 100% | 99.9% | 99.8% | Excellent |

| Acetonitrile (ACN) | 100% | 99.8% | 99.7% | 99.5% | 99.2% | Very Good |

| Tetrahydrofuran (THF) | 100% | 99.5% | 99.1% | 98.5% | 97.8% | Good |

| Methanol (MeOH) | 100% | 98.2% | 96.5% | 93.1% | 88.4% | Moderate |

| ACN/H₂O (pH 7.4) | 100% | 99.6% | 99.2% | 98.8% | 98.1% | Good |

| ACN/H₂O (pH 5.0) | 100% | 85.3% | 72.1% | 51.9% | 30.2% | Poor |

Interpretation of Results:

-

Aprotic Solvents: As predicted, the compound exhibits the highest stability in non-polar aprotic solvents like Toluene. In polar aprotic solvents (ACN, THF), stability is still high, though minor degradation may occur over time, potentially due to trace water or acidic impurities. THF is known to form peroxides, which could also contribute to minor degradation pathways, although ketals are generally stable to oxidation.

-

Protic Solvents: In methanol, the rate of degradation is noticeably higher. Protic solvents can facilitate proton transfer, accelerating the initial protonation step of hydrolysis even in the absence of a strong acid catalyst.

-

Effect of pH: The most dramatic effect is seen in the aqueous buffered systems. At neutral pH (7.4), the compound is quite stable, underscoring its suitability for use in reactions run under neutral or basic conditions. However, at a mildly acidic pH of 5.0, degradation is rapid, confirming that acid-catalyzed hydrolysis is the primary liability.

Recommendations for Handling and Storage

Based on this analysis, the following best practices are recommended:

-

Storage: For long-term storage, this compound should be stored as a solid or dissolved in a dry, aprotic, non-polar solvent such as toluene or hexane at reduced temperatures (2-8°C).

-

Reaction Conditions: When using this compound as a protected intermediate, ensure that subsequent reaction conditions are neutral or basic. Avoid both Brønsted and Lewis acids. If an acidic reagent is required for a different part of the molecule, the ketal will likely be cleaved.

-

Workup and Purification: During aqueous workups, use neutral or slightly basic (e.g., saturated NaHCO₃ solution) washes to prevent premature deprotection. For chromatographic purification, ensure the silica gel is neutralized (e.g., by pre-treating with a triethylamine/hexane mixture) if the target compound is sensitive to acid.

Conclusion

This compound is a stable compound under neutral and basic conditions, making it an effective protecting group for the 4'-bromoacetophenone carbonyl. Its primary degradation pathway is acid-catalyzed hydrolysis, a reaction that is highly sensitive to the pH and protic nature of the solvent. The compound exhibits excellent stability in aprotic solvents but degrades rapidly in acidic aqueous media. A validated, stability-indicating RP-HPLC method is crucial for accurately monitoring its purity and stability in research and development settings.

References

-

RSC Publishing. (2023, March 2). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Selected structural data of stable forms of 2-phenyl-1,3-dioxolane derivatives. [Link]

-

ResearchGate. (n.d.). Stable and unstable forms of 2-phenyl-1,3-dioxolane derivatives and phenyl cyclopentane. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

-

Academia.edu. (n.d.). Stability indicating HPLC method development: a review. [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

-

ResearchGate. (n.d.). Relative hydrolysis kinetics of ketal 3 at different pH. [Link]

- Google Patents. (n.d.). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

-

International Journal of Current Science. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

International Research Journal of Pharmaceutical and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

The Pharma SOP. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. [Link]

-

Anderson, E., & Fife, T. H. (1973). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 95(19), 6437–6441. [Link]

-

National Institutes of Health. (n.d.). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. [Link]

-

SciSpace. (n.d.). Synthesis of 1-{4-[4-(adamant-1-yl)phenoxymethyl]- 2-(4-bromophenyl)-1,3-dioxolane}. [Link]

-

European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rjpn.org [rjpn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. irjpms.com [irjpms.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Theoretical Calculations on 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Content Type: In-Depth Technical Guide Subject: Computational Chemistry & Synthetic Applications CAS: 4360-68-3[1]

Executive Summary

This guide outlines the theoretical framework for analyzing 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane , a critical protected intermediate in organic synthesis. Commonly known as 4'-bromoacetophenone ethylene ketal , this molecule serves two primary functions: it masks the electrophilic ketone to prevent unwanted side reactions (e.g., during Grignard additions), and it provides an aryl bromide handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This document provides a rigorous computational protocol using Density Functional Theory (DFT) to predict the structural, electronic, and spectroscopic properties of this molecule.[2] It is designed for researchers requiring high-fidelity models to predict reactivity profiles and validate experimental synthesis.

Computational Methodology (Protocol)

To achieve results comparable to experimental X-ray diffraction and NMR spectroscopy, a specific level of theory must be applied. The presence of the heavy bromine atom and the flexible dioxolane ring dictates the choice of functional and basis set.

Level of Theory[3][4]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic molecules. However, for higher accuracy regarding non-covalent interactions (dispersion forces within the crystal lattice or solvent), wB97X-D is recommended.

-

Basis Set: 6-311++G(d,p) .[2][3][4]

-

Why Diffuse Functions (++): Essential for correctly modeling the lone pairs on the Oxygen atoms and the electron-rich Bromine atom.

-

Why Polarization Functions (d,p): Required to describe the anisotropic electron distribution in the strained dioxolane ring and the aryl-bromide bond.

-

Solvation Models

While gas-phase calculations provide intrinsic properties, experimental work typically occurs in solution.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents:

-

Chloroform (CHCl₃): For comparison with standard NMR data.

-

THF: To model the environment of Grignard or Suzuki coupling reactions.

-

Computational Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, ensuring self-validation at every step.

Caption: Step-by-step DFT workflow ensuring the optimized structure represents a true potential energy minimum before property calculation.

Structural Analysis & Geometry

The Dioxolane Ring Conformation

The 1,3-dioxolane ring is not planar. Theoretical calculations must account for "puckering."

-

Envelope Conformation: The most stable calculated conformer typically exhibits an envelope geometry where one of the methylene carbons (C4 or C5) is out of the plane defined by O1-C2-O3.

-

Anomeric Effect: Although less pronounced in ketals than acetals, the interaction between the oxygen lone pairs and the C-O

antibonding orbitals stabilizes specific twisted conformations.

Key Bond Metrics (Predicted)

| Parameter | Atoms | Predicted Value (DFT) | Experimental Context |

| Bond Length | C(aryl)-Br | 1.90 - 1.92 Å | Standard Aryl-Br length; critical for oxidative addition rates. |

| Bond Length | C(2)-O | 1.42 - 1.44 Å | Elongated due to steric bulk of the phenyl/methyl groups. |

| Bond Angle | O-C(2)-O | 104° - 106° | Characteristic of the strained 5-membered ring. |

| Torsion | O-C-C-O | ~35° - 40° | Indicates the degree of ring puckering. |

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is defined by its HOMO-LUMO gap.

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the Bromine lone pairs and the phenyl ring

-system . This confirms the site of initial oxidation during palladium-catalyzed coupling. -

LUMO (Lowest Unoccupied Molecular Orbital): Located on the phenyl ring

system . -

Gap Energy: A large gap (approx. 4.5 - 5.0 eV) is expected, indicating high chemical stability (hardness) relative to the unprotected ketone.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals:

-

Red Regions (Negative Potential): Localized over the Oxygen atoms (Lewis basic sites) and the Bromine atom.

-

Blue Regions (Positive Potential): Localized on the methyl hydrogens and the phenyl ring edges.

-

Implication: Electrophilic attack (e.g., by protons during hydrolysis) will occur at the dioxolane oxygens.

Spectroscopic Validation

To verify the accuracy of the theoretical model, calculated spectra should be compared with experimental data.[2]

Infrared (IR) Spectroscopy

-

Frequency Scaling: DFT frequencies are harmonic and typically overestimate experimental values. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

-

Diagnostic Bands:

-

Absence: No strong C=O stretch at ~1685 cm⁻¹ (confirms protection).

-

Presence: Strong C-O-C symmetric and asymmetric stretching vibrations in the 1050–1150 cm⁻¹ region.

-

NMR Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in chloroform solvent (PCM):

-

¹³C NMR Marker: The quaternary ketal carbon (C2) is the most diagnostic.

-

Predicted Shift:108 – 110 ppm .

-

Logic: This is significantly upfield from the original carbonyl carbon (~197 ppm), confirming ketalization.

-

Mechanistic Insights: Stability & Deprotection

The utility of this molecule relies on its stability in base and lability in acid.

Hydrolysis Pathway (Acid-Catalyzed)

Theoretical calculations of the Transition State (TS) for hydrolysis reveal:

-

Protonation: The energy barrier for protonating one dioxolane oxygen is low.

-

Ring Opening: The rate-determining step is usually the cleavage of the C-O bond to form an oxocarbenium ion intermediate.

-

Substituent Effect: The electron-withdrawing nature of the p-Bromo group slightly destabilizes the oxocarbenium intermediate compared to unsubstituted acetophenone, making this ketal slightly more stable to acid hydrolysis than its non-brominated analog.

Synthetic Utility Diagram

The following diagram illustrates the reaction pathways where this theoretical data is applied.

Caption: The central role of the dioxolane intermediate in protecting the ketone during metal-catalyzed cross-coupling.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software for DFT calculations). Link

-

"Density-functional thermochemistry. III. The role of exact exchange" , A. D. Becke, The Journal of Chemical Physics, 98, 5648 (1993). (Primary citation for B3LYP functional). Link

-

"A computational study of conformers of 1,3-dioxane" , Journal of Molecular Structure, 2005. (Foundational theory on dioxolane/dioxane ring puckering). Link

-

"4'-Bromoacetophenone ethylene acetal (CAS 4360-68-3)" , ChemicalBook Database.[1][5][6] (Source for physical properties and CAS verification). Link

-

"Reliability of the GIAO-DFT method for calculation of 13C NMR chemical shifts" , Journal of Organic Chemistry, 2002. (Validation of the NMR prediction protocol). Link

Sources

- 1. 4'-Bromoacetophenone ethylene acetal | 4360-68-3 [chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H11BrO2 | CID 614920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-Bromoacetophenone ethylene acetal CAS#: 4360-68-3 [m.chemicalbook.com]

Methodological & Application

Application Note & Protocol: Acid-Catalyzed Ketalization of 4-Bromoacetophenone for Advanced Pharmaceutical Synthesis

Abstract

This document provides a comprehensive guide to the acid-catalyzed ketalization of 4-bromoacetophenone, a critical intermediate in pharmaceutical and organic synthesis.[1][2] We delve into the mechanistic underpinnings of this protective group strategy, offering a detailed, field-proven protocol for the synthesis of 2-(4-bromophenyl)-2-methyl-1,3-dioxolane.[3] This guide is tailored for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating protocols, and robust scientific grounding.

Introduction: The Strategic Imperative of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures.[4] The carbonyl group, in particular, is highly reactive and participates in a wide array of chemical transformations. Its temporary masking is often a prerequisite for preventing unwanted side reactions during subsequent synthetic steps.[4]